![molecular formula C10H20N2O B2516448 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol CAS No. 1697112-38-1](/img/structure/B2516448.png)
3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is 1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 . This indicates the presence of a pyrrolidine ring, a piperidine ring, and a hydroxyl group in the molecule.Physical And Chemical Properties Analysis
“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses .
Antimalarial Applications
Some piperidine derivatives have been found to exhibit antimalarial properties . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs . They can reduce pain and inflammation by inhibiting certain biochemical pathways .
Anti-Alzheimer Applications
Some piperidine derivatives have been used in the development of drugs for treating Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives have also been used in the development of antipsychotic drugs . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.
Mode of Action
It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.
Biochemical Pathways
Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .
Action Environment
The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
3-methyl-1-piperidin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHHTDPNQBAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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